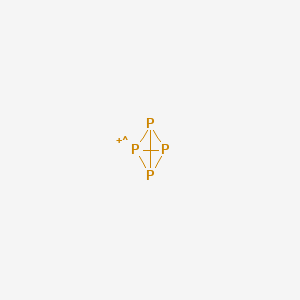

Tetrahedro-tetraphosphorus(1+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraphosphorus(1+) is a member of tetraatomic phosphorus.

Scientific Research Applications

Synthesis and Stability of Iron and Ruthenium Complexes

The synthesis of exceptionally stable iron and ruthenium η1-tetrahedro-tetraphosphorus complexes is a notable application. These complexes demonstrate surprising thermal stability and resistance to reaction with oxygen and other oxidants, differing significantly from white phosphorus, which is unstable and ignites spontaneously in air (Isaac de los Ríos et al., 2001).

Thionation Using P4S10-Pyridine Complex

Tetraphosphorus decasulfide (P4S10) in pyridine has been utilized as a thionating agent. Its thionating power has been proven to be synthetically useful and exceptionally selective in solvents like acetonitrile. The crystalline form of this moisture-sensitive reagent allows for cleaner and more efficient thionated products (J. Bergman et al., 2011).

Organophosphorous Compounds

The study of organophosphorus (OP) compounds, including tetraethyl pyrophosphate, which are widely used as pesticides and insecticides, highlights the central role of phosphorous in various applications. These compounds exhibit a range of oxidation states and are important in agriculture and other industries (S. Upadhyay et al., 2011).

Tetraphosphorus Ligands in Hydroformylation

The development of new tetraphosphorus ligands for the rhodium-catalyzed regioselective hydroformylation of functionalized allyl and vinyl derivatives is another significant application. These ligands have enabled remarkably high linear selectivity in producing linear aldehydes (Chaoxian Cai et al., 2012).

Synthesis of Multifunctional Dithioesters

The synthesis of multifunctional dithioesters using tetraphosphorus decasulfide (P4S10) demonstrates another application. These dithioesters have been used as chain transfer agents in the controlled growth of polymeric chains, showcasing their utility in polymer science (A. Duréault et al., 2004).

Tetrahedrites in Thermoelectric Materials

Research has focused on the use of tetrahedrites, including natural and synthetic minerals, for thermoelectric applications. These materials have shown promise due to their earth-abundant and environmentally-friendly elements (R. Chetty et al., 2015).

properties

Product Name |

Tetrahedro-tetraphosphorus(1+) |

|---|---|

Molecular Formula |

P4+ |

Molecular Weight |

123.895048 g/mol |

InChI |

InChI=1S/P4/c1-2-3(1)4(1)2/q+1 |

InChI Key |

XPTMHAAYCORNKQ-UHFFFAOYSA-N |

Canonical SMILES |

P12P3P1[P+]23 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

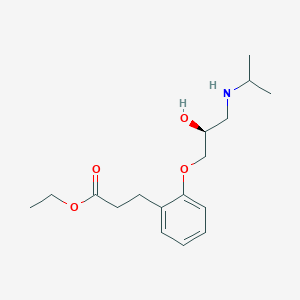

![(+)-(R)-4-[3,4-dioxo-2-(1,2,2-trimethyl-propylamino)-cyclobut-1-enylamino]-3-ethylbenzonitrile](/img/structure/B1241797.png)

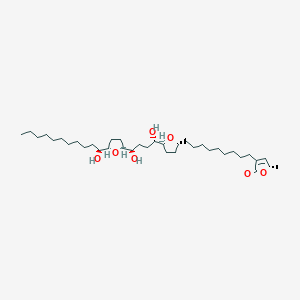

![4-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-5-[[(2S,3S)-1-[(4-amino-2-methylpyrimidin-5-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]piperidine-1-carboxamide](/img/structure/B1241799.png)

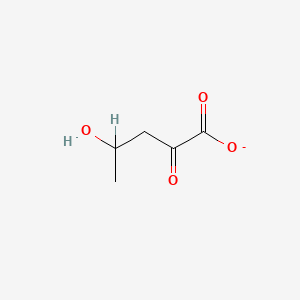

![2-(Morpholin-4-ylmethyl)-5-[5-[7-(trifluoromethyl)quinolin-4-yl]sulfanylpentoxy]pyran-4-one](/img/structure/B1241801.png)